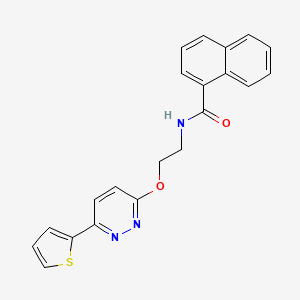

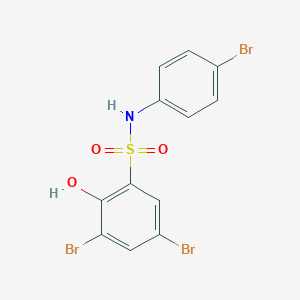

![molecular formula C16H17N5O2 B2733447 1,3,6-trimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941903-67-9](/img/structure/B2733447.png)

1,3,6-trimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1,3,6-trimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains a pyrido[2,3-d]pyrimidine core, which is a type of heterocyclic compound . Heterocyclic compounds are those that contain a ring structure made up of at least two different elements, one of which must be carbon . In this case, the heterocyclic ring contains carbon and nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a pyrido[2,3-d]pyrimidine core with various substitutions . The “1,3,6-trimethyl” indicates that there are three methyl groups attached to the 1st, 3rd, and 6th positions of the core structure . The “5-((pyridin-3-ylmethyl)amino)” suggests an amino group linked to a pyridin-3-ylmethyl group at the 5th position . The “2,4(1H,3H)-dione” indicates the presence of two carbonyl groups at the 2nd and 4th positions .Scientific Research Applications

Antimicrobial Activity

Research has explored the synthesis of pyrido[2,3-d]pyrimidine derivatives, revealing their potential in pharmacological activities, including antimicrobial effects. For instance, derivatives synthesized from pyrido[1,2-a]pyrimidine ring structures have shown variable antibacterial activities, ranging from good to moderately active, against several bacterial strains and fungi, with certain compounds exhibiting high potency against Pseudomonas auroginosa and other bacterial strains (Alwan, Al Kaabi, & Hashim, 2014).

Urease Inhibition

Another study focused on the synthesis of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives, investigating their in vitro urease inhibition activity. This research highlighted the potential of certain compounds to exhibit moderate to significant urease inhibition activity, pointing towards their utility in managing conditions related to urease activity (Rauf et al., 2010).

Synthesis and Characterization

The chemical synthesis and characterization of pyrido[2,3-d]pyrimidine derivatives have been extensively studied, with methodologies developed for efficient synthesis pathways. Such research contributes to the broader understanding of the chemical properties and potential applications of these compounds in various scientific fields, including the development of new pharmaceuticals and materials (Noguchi et al., 1988).

Green Chemistry Applications

The synthesis of dihydrofuropyrido[2,3-d]pyrimidines showcases the application of green chemistry principles, utilizing pyrido[2,3-d]pyrimidine derivatives in reactions that minimize the use of harmful solvents and promote environmental sustainability. This approach emphasizes the role of these compounds in advancing sustainable chemical practices (Ahadi et al., 2014).

Anticancer Activity

Pyrido[2,3-d]pyrimidine derivatives have also been evaluated for their anticancer properties, with some compounds showing promising results against human breast, liver, and colon carcinoma cell lines. These findings suggest the potential of these compounds in the development of novel anticancer drugs (Metwally & Deeb, 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1,3,6-trimethyl-5-(pyridin-3-ylmethylamino)pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c1-10-7-19-14-12(15(22)21(3)16(23)20(14)2)13(10)18-9-11-5-4-6-17-8-11/h4-8H,9H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADNMVGCMDCAMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1NCC3=CN=CC=C3)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

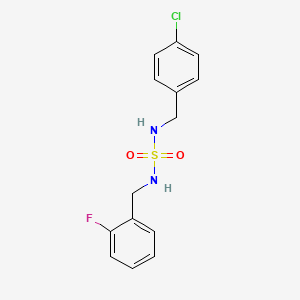

![1-(Propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2733367.png)

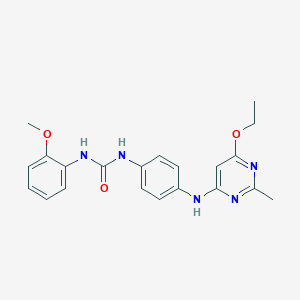

![5-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2733370.png)

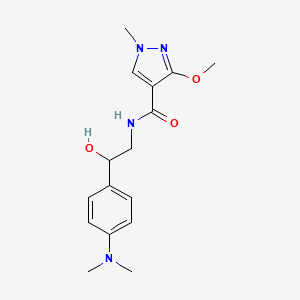

![(2Z)-6-bromo-2-[(4-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2733372.png)

![2-[4-(ethoxyacetyl)piperazin-1-yl]-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2733374.png)

![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2733378.png)

![N-(4-ethoxyphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2733384.png)

![N-(4-bromophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2733386.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2733387.png)